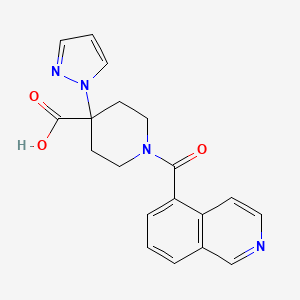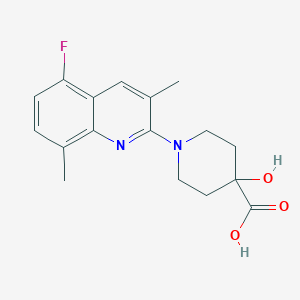![molecular formula C21H24N4O B5300336 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)
2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a pyridine-based compound that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.
作用機序
The mechanism of action of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine is complex and not fully understood. This compound is metabolized in the brain to a compound called MPP+, which selectively destroys dopaminergic neurons. This destruction of dopaminergic neurons leads to a decrease in dopamine levels in the brain, which is thought to be responsible for the symptoms seen in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its selective destruction of dopaminergic neurons, this compound has been shown to affect the levels of other neurotransmitters in the brain, including norepinephrine and serotonin. This compound has also been shown to affect the levels of various enzymes and proteins in the brain, making it a useful tool for researchers studying the biochemical and physiological effects of these compounds.
実験室実験の利点と制限
One of the main advantages of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine for lab experiments is its selectivity for dopaminergic neurons. This makes it a useful tool for researchers studying Parkinson's disease and other conditions that affect these neurons. However, this compound also has limitations, including its potential toxicity and the fact that it may not accurately replicate the mechanisms of Parkinson's disease in humans.
将来の方向性
There are many potential future directions for research on 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine. One promising area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound. Other areas of research may include the development of new drugs based on the structure of this compound, as well as the study of the biochemical and physiological effects of this compound in other systems and conditions. Overall, this compound is a valuable tool for scientific research, with many potential applications and directions for future study.
合成法
The synthesis of 2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with piperidine and 2-bromo-4-(methylthio)pyridine. This reaction produces this compound in high yield and purity, making it a popular method for synthesizing the compound.
科学的研究の応用
2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the study of Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to those seen in Parkinson's disease. This makes this compound a useful tool for researchers studying the mechanisms of Parkinson's disease and developing new treatments for the condition.
特性
IUPAC Name |
2-[[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-26-19-7-4-5-17(13-19)20-14-23-24-21(20)16-8-11-25(12-9-16)15-18-6-2-3-10-22-18/h2-7,10,13-14,16H,8-9,11-12,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZNLEACGLLRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)
![4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5300280.png)
![2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![7-acetyl-6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300304.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300309.png)
![N-(3-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5300319.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)

